(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
CAS No.: 107922-87-2
Cat. No.: VC20748005
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107922-87-2 |
|---|---|
| Molecular Formula | C14H21ClN2O |
| Molecular Weight | 268.78 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
| Standard InChI | InChI=1S/C14H21ClN2O/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17/h1-2,4-5,16H,3,6-12H2 |
| Standard InChI Key | OVLMQCGLZDACDD-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCNCC2=CC=CC=C2Cl |
| Canonical SMILES | C1COCCN1CCCNCC2=CC=CC=C2Cl |
Introduction
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound characterized by the presence of a chlorobenzyl group attached to a morpholine ring via a propyl chain. It has gained attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as a therapeutic agent.
Molecular Formula and Weight
-
Molecular Formula: C
H
ClN
O -
Molecular Weight: 268.78 g/mol
Structural Representation
The compound can be represented by the following structural formulas:
-
IUPAC Name: N-[(2-chlorophenyl)methyl]-3-morpholinopropan-1-amine
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SMILES Notation: C1COCCN1CCCNCC2=CC=CC=C2Cl
Synthesis of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
The synthesis of (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction between 2-chlorobenzyl chloride and 3-morpholinopropan-1-amine. The reaction is facilitated by a base, such as sodium hydroxide, to neutralize the hydrochloric acid produced during the process.
Reaction Conditions
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Base Used: Sodium hydroxide or potassium carbonate
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Temperature: Elevated temperatures are generally employed to enhance the reaction rate.
Biological Activity and Applications
Research indicates that compounds similar to (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine may exhibit significant biological activities, particularly in modulating various receptor systems.
Potential Therapeutic Uses
Studies have suggested that derivatives of this compound could be effective in treating conditions related to ischemia, as they may act on adenosine receptors, which play a critical role in cellular protection during hypoxic conditions .
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